

Hemiphroside B: A Technical Guide on its Role in Traditional Medicine

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Compound of Interest

Compound Name: *Hemiphroside B*

Cat. No.: *B15589852*

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Abstract

Hemiphroside B, a phenylpropanoid glycoside found in *Lagotis integra*, is emerging as a compound of significant interest due to its role in traditional Tibetan medicine. This technical guide provides a comprehensive overview of **Hemiphroside B**, including its traditional applications, phytochemical context, and predicted molecular mechanisms of action. This document synthesizes current knowledge to support further research and drug development efforts.

Introduction

Traditional medicine systems have long utilized plants from the genus *Lagotis* for a variety of ailments. *Lagotis integra* W. W. Smith, a key plant in Tibetan medicine, is traditionally used to treat "Chi Ba" disease, which shares symptoms with modern inflammatory bowel diseases like ulcerative colitis (UC)[1]. Phytochemical analyses have identified **Hemiphroside B** as one of the primary active constituents of *Lagotis integra*, alongside other phenylpropanoid glycosides, iridoid glycosides, and flavonoids[1]. This guide will delve into the scientific basis for the traditional use of **Hemiphroside B**, focusing on its potential therapeutic effects on inflammatory conditions.

Phytochemistry and Traditional Use

Lagotis integra, the source of **Hemiphroside B**, has been documented in traditional Tibetan medicine for treating inflammatory conditions[1]. The genus Lagotis is also used more broadly in folk medicine for addressing fever, high blood pressure, and hepatitis[2]. **Hemiphroside B** belongs to the class of phenylpropanoid glycosides, which are known for a wide range of biological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects[3].

Biological Activity and Mechanism of Action

While specific quantitative bioactivity data for purified **Hemiphroside B** is not extensively available in the public domain, a significant study on the effects of Lagotis integra extract in treating dextran sulfate sodium (DSS)-induced ulcerative colitis in mice has identified **Hemiphroside B** as a key active component through network pharmacology and molecular docking[1].

Predicted Anti-Inflammatory Mechanism in Ulcerative Colitis

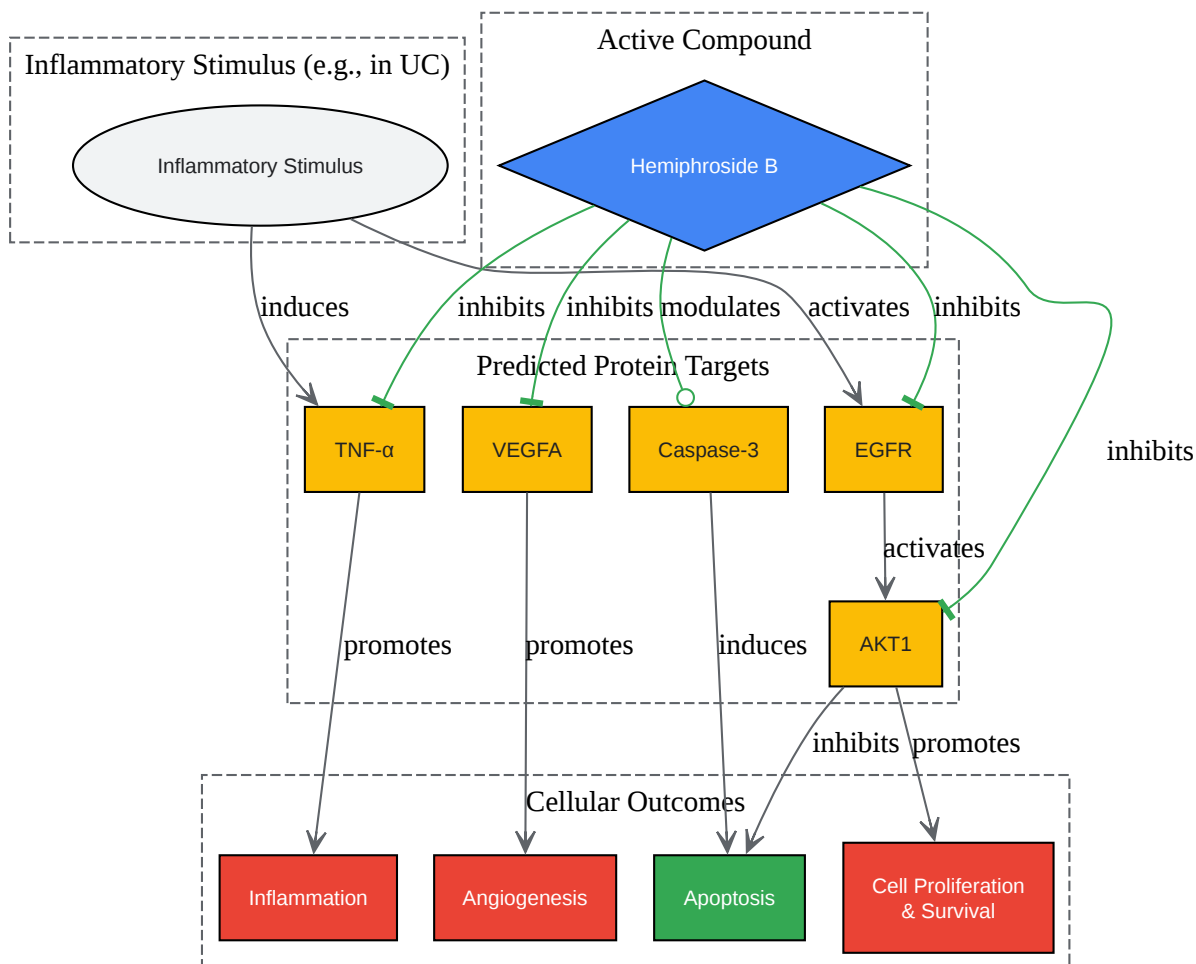
Network pharmacology analysis of the 32 major components of Lagotis integra predicted that **Hemiphroside B** is one of the main active compounds exerting a therapeutic effect on ulcerative colitis[1]. The study identified 76 potential core targets, with the top five key targets being:

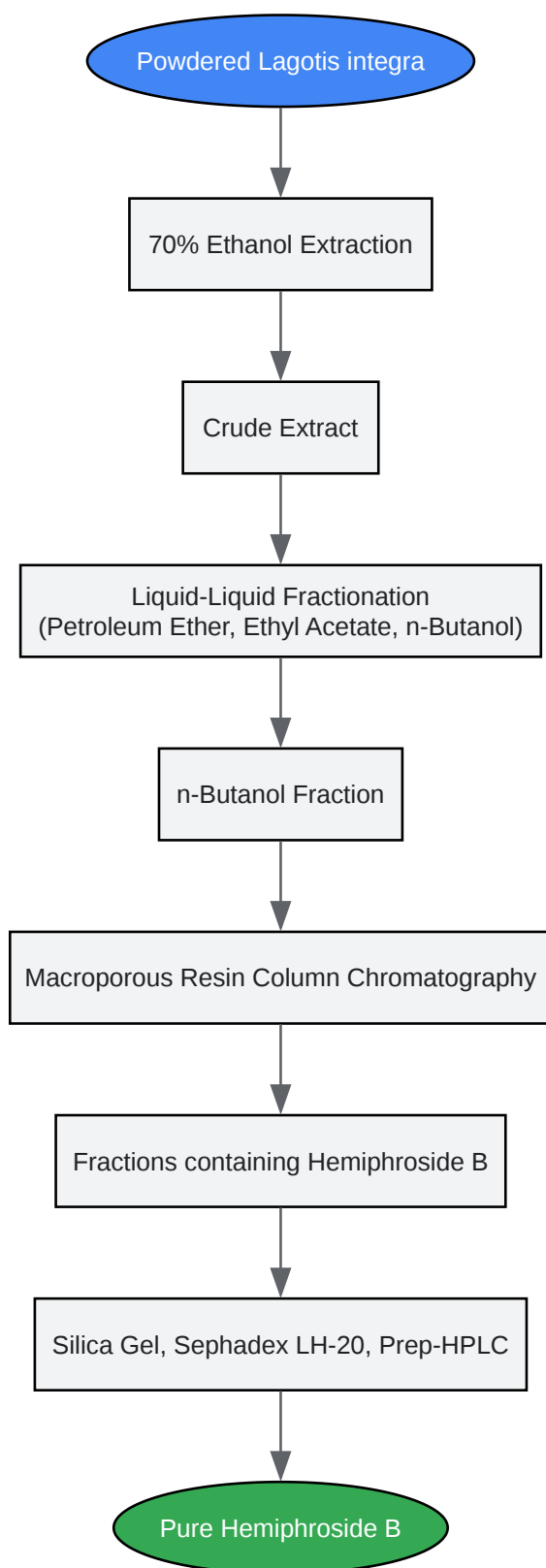
- AKT Serine/Threonine Kinase 1 (AKT1)
- Vascular Endothelial Growth Factor A (VEGFA)
- Tumor Necrosis Factor- α (TNF- α)
- Epidermal Growth Factor Receptor (EGFR)
- Caspase-3 (CASP3)

The collective action of the active compounds, including **Hemiphroside B**, was shown to downregulate the expression of these key proteins in the colonic tissue of DSS-induced UC mice, leading to an amelioration of the condition[1]. This suggests that **Hemiphroside B** likely contributes to the anti-inflammatory effect of Lagotis integra through a multi-target mechanism involving the regulation of cell survival, angiogenesis, and inflammation signaling pathways.

Predicted Signaling Pathways

Based on the network pharmacology study, **Hemiphroside B** is predicted to modulate key signaling pathways involved in the pathogenesis of ulcerative colitis. The interaction of the main active components of *Lagotis integra* with the identified core targets suggests a complex interplay of pathways. A simplified representation of this predicted network is provided below.





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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com

